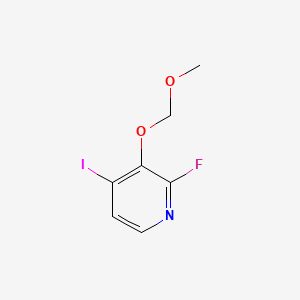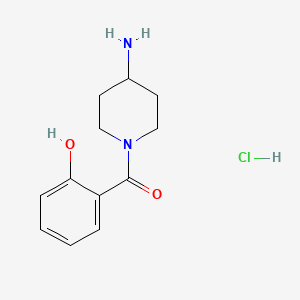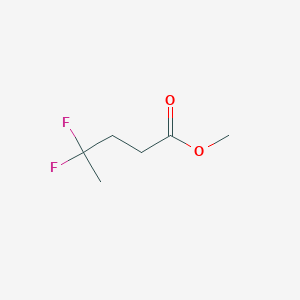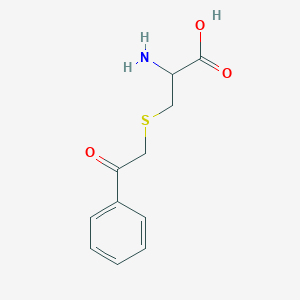![molecular formula C31H39Cl2N3O2 B14014959 4-[1,3-bis[(2-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline CAS No. 916-32-5](/img/structure/B14014959.png)
4-[1,3-bis[(2-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenamine core substituted with chloroethyl groups and a pyrimidinyl moiety. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- typically involves multiple steps One common approach is the reaction of benzenamine with 2-chloroethylamine hydrochloride in the presence of a base such as pyridine This reaction forms the n,n-bis(2-chloroethyl) derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of chloroethyl groups.
Substitution: Nucleophilic substitution reactions are common, where the chloroethyl groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Amines, thiols, polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of ethylamine derivatives.
Substitution: Formation of substituted benzenamine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- involves its interaction with cellular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of cellular functions. The pyrimidinyl moiety may interact with specific enzymes or receptors, modulating their activity and contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine, n,n-bis(2-chloroethyl)-2-phenoxy-
- Benzenamine, n,n-bis(2-chloroethyl)-4-methyl-
- Benzenamine, n,n-bis(2-chloroethyl)-3-nitro-
Uniqueness
Benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- stands out due to its unique combination of chloroethyl and pyrimidinyl groups. This structural complexity imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
916-32-5 |
|---|---|
Fórmula molecular |
C31H39Cl2N3O2 |
Peso molecular |
556.6 g/mol |
Nombre IUPAC |
4-[1,3-bis[(2-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline |
InChI |
InChI=1S/C31H39Cl2N3O2/c1-24-21-27(34(19-15-32)20-16-33)13-14-28(24)31-35(22-25-9-4-6-11-29(25)37-2)17-8-18-36(31)23-26-10-5-7-12-30(26)38-3/h4-7,9-14,21,31H,8,15-20,22-23H2,1-3H3 |
Clave InChI |
ACDVXXSRYALLRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N(CCCl)CCCl)C2N(CCCN2CC3=CC=CC=C3OC)CC4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


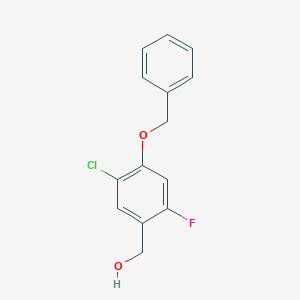
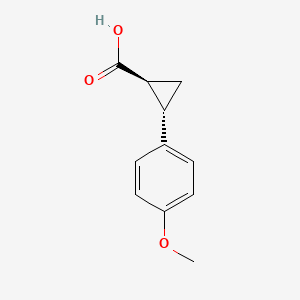
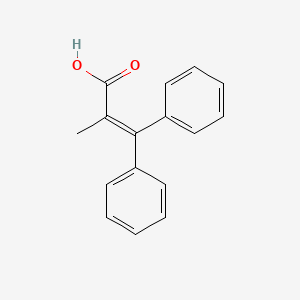
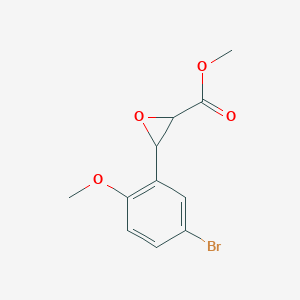
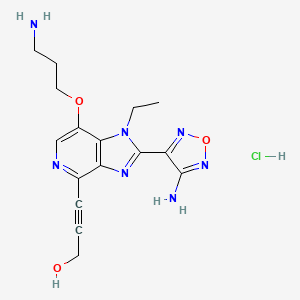
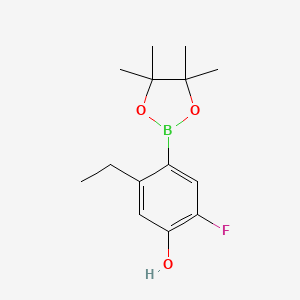
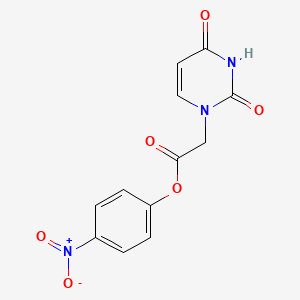
![[4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate](/img/structure/B14014932.png)
![4-[(2-Ethyl-4-methylimidazol-1-yl)-phenoxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14014944.png)
